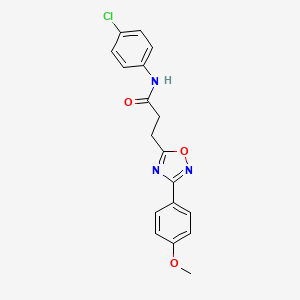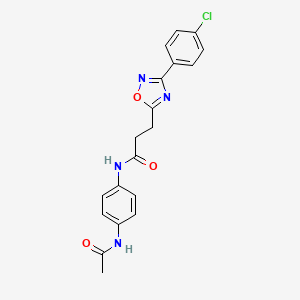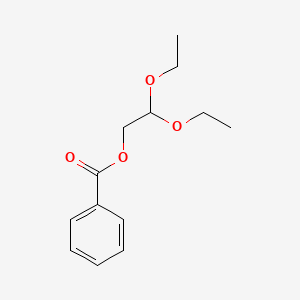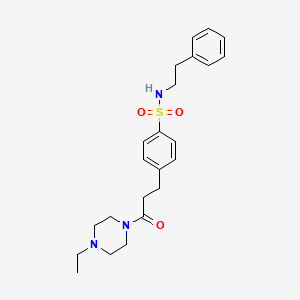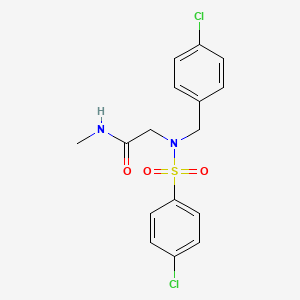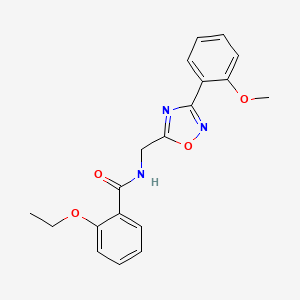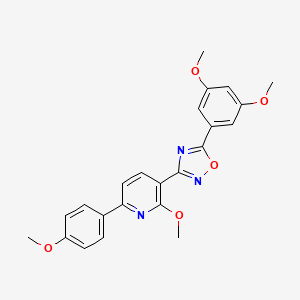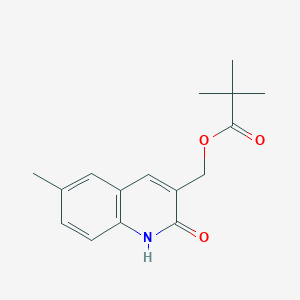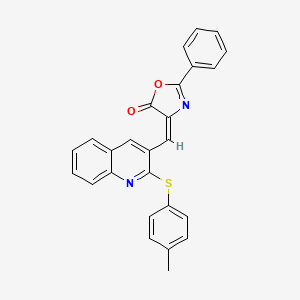
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one, also known as PTQO, is a synthetic compound that has been widely studied for its potential applications in medicinal chemistry. PTQO is a member of the oxazole family of compounds and has been found to exhibit a range of interesting biological properties. In
科学的研究の応用
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Research has shown that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one exhibits selective cytotoxicity towards cancer cells, while sparing normal cells. This makes it a promising candidate for the development of new cancer therapies. In addition, (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to have antimicrobial and anti-inflammatory properties, which could make it useful in the treatment of infectious diseases and inflammatory disorders.
作用機序
The mechanism of action of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one may be able to selectively target and kill cancer cells, while leaving normal cells unharmed.
Biochemical and Physiological Effects
Studies have shown that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one can induce cell cycle arrest and apoptosis in cancer cells. In addition, (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to have antimicrobial and anti-inflammatory effects, which could make it useful in the treatment of infectious diseases and inflammatory disorders.
実験室実験の利点と制限
One advantage of using (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a promising candidate for the development of new cancer therapies. In addition, the synthesis method for (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is relatively simple and produces high yields and purity. However, one limitation of using (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in lab experiments is its potential toxicity towards normal cells. Further research is needed to determine the optimal dosage and administration of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one to minimize toxicity.
将来の方向性
There are several future directions for research on (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. One area of interest is the development of new cancer therapies based on (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. Researchers could explore the use of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in combination with other anticancer agents to enhance its efficacy. Another area of interest is the optimization of the synthesis method for (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one to improve yields and purity. Finally, researchers could investigate the potential applications of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in the treatment of infectious diseases and inflammatory disorders.
合成法
The synthesis of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one involves the reaction of 2-(p-tolylthio)quinoline-3-carbaldehyde with 2-aminophenol in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with ethyl chloroformate and triethylamine to yield (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. This method has been shown to produce (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one with high yields and purity.
特性
IUPAC Name |
(4E)-4-[[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-11-13-21(14-12-17)31-25-20(15-19-9-5-6-10-22(19)28-25)16-23-26(29)30-24(27-23)18-7-3-2-4-8-18/h2-16H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMQMECKFZOJEG-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-({2-[(4-Methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

